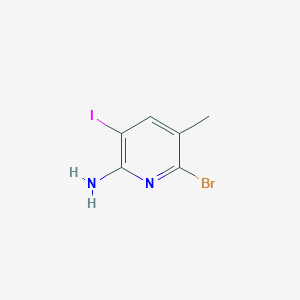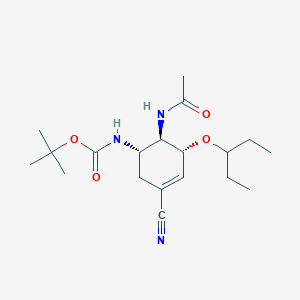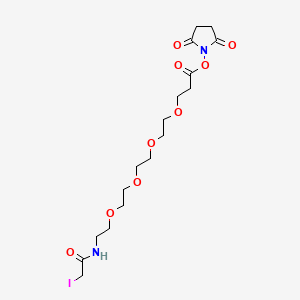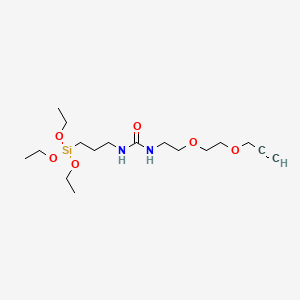
6-Bromo-3-iodo-5-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-iodo-5-methylpyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of bromine, iodine, and methyl groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-5-methylpyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-iodo-5-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a polar solvent.
Coupling Reactions: Palladium or copper catalysts are commonly used, along with bases like potassium carbonate or sodium hydroxide. Solvents such as toluene, ethanol, or dimethylformamide are often employed.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield biaryl compounds, while substitution reactions with amines can produce aminopyridine derivatives.
Applications De Recherche Scientifique
6-Bromo-3-iodo-5-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-iodo-5-methylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance its binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 6-Bromo-3-iodo-5-methylpyridin-2-amine.
2-Amino-5-bromo-3-iodo-6-methylpyridine: A compound with similar structural features but different substitution patterns.
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its unique substitution pattern allows for diverse chemical modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C6H6BrIN2 |
|---|---|
Poids moléculaire |
312.93 g/mol |
Nom IUPAC |
6-bromo-3-iodo-5-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6BrIN2/c1-3-2-4(8)6(9)10-5(3)7/h2H,1H3,(H2,9,10) |
Clé InChI |
ZXEITNIEVABKDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1Br)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R,3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-(naphthalen-1-yloxy)oxan-3-YL]acetamide](/img/structure/B11828203.png)



![[1,1'-Biphenyl]-4-methanol, 2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-](/img/structure/B11828225.png)

![N-(2-phenylethyl)({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11828239.png)


![4-(benzylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B11828253.png)




